molecular formula C21H23NO3 B14978269 (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

Cat. No.: B14978269
M. Wt: 337.4 g/mol
InChI Key: BPZODRNKUUUCCZ-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxyphenyl group and a methoxy-trimethylquinoline moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 6-methoxy-2,2,4-trimethylquinoline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The methoxy and quinoline moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many biologically active compounds.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.

    6-Methoxy-2,2,4-trimethylquinoline: A derivative with potential biological activity.

Uniqueness

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is unique due to the combination of methoxyphenyl and methoxy-trimethylquinoline moieties, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone

InChI

InChI=1S/C21H23NO3/c1-14-13-21(2,3)22(19-11-10-17(25-5)12-18(14)19)20(23)15-6-8-16(24-4)9-7-15/h6-13H,1-5H3

InChI Key

BPZODRNKUUUCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC)(C)C

Origin of Product

United States

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